2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an amine group attached to a methylpropan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents. One common method involves the alkylation of 1,5-dimethylpyrazole with 2-chloromethyl-2-methylpropan-1-amine in the presence of a base such as sodium carbonate in acetonitrile under reflux conditions . The reaction mixture is then filtered, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole: A precursor in the synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine.
2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol: Another pyrazole derivative with similar structural features.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A pyrazole derivative with different substituents and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methylpropan-1-amine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-7-5-8(11-12(7)4)9(2,3)6-10/h5H,6,10H2,1-4H3 |
InChI Key |
WMFOZSCZXSCKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(C)(C)CN |
Origin of Product |
United States |
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